Diamine phosphate
Description
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Structure
2D Structure
Properties
CAS No. |
287488-11-3; 7783-28-0 |
|---|---|
Molecular Formula |
H9N2O4P |
Molecular Weight |
132.056 |
IUPAC Name |
azane;phosphoric acid |
InChI |
InChI=1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4) |
InChI Key |
MNNHAPBLZZVQHP-UHFFFAOYSA-N |
SMILES |
N.N.OP(=O)(O)O |
solubility |
not available |
Origin of Product |
United States |
Fundamental Chemical Research on Diamine Phosphate Compounds
Structural Elucidation and Crystallographic Analysis
Cation-Anion Interactions and Packing Motifs
The electrostatic attraction between the positively charged protonated diamine cations and the negatively charged phosphate (B84403) anions is a primary driving force in the crystal packing of diamine phosphates. These ionic interactions, coupled with hydrogen bonding, establish specific packing motifs that define the solid-state structure acs.orgiucr.orgresearchgate.netresearchgate.net. The arrangement of these ions within the crystal lattice is influenced by factors such as the charge distribution, size, and shape of both the organic cation and the phosphate species. For example, in bis(2-aminoanilinium) hydrogen phosphate, hydrogen phosphate dianions are linked into chains by O—H⋯O hydrogen bonds, and these inorganic chains are further connected to organic cations via N—H⋯O and N—H⋯N hydrogen bonds, forming a two-dimensional supramolecular network iucr.org. The study of these interactions is crucial for crystal engineering, allowing for the rational design of materials with desired properties iucr.orgnih.gov.
Polymorphism and Phase Transitions
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in phosphate salts, including diamine phosphates researchgate.netnih.govnih.govarizona.edu. Different polymorphic forms can arise from variations in hydrogen bonding, cation-anion arrangements, or packing motifs, leading to distinct physical and chemical properties nih.gov. Phase transitions, which can be induced by changes in temperature or pressure, are also observed in some diamine phosphate compounds acs.orgresearchgate.net. For example, (CH2)2(NH3)2[U(PO4)2] exhibits a reversible phase transition from triclinic to monoclinic symmetry around 230 °C, attributed to structural rearrangements involving inorganic layers and organic cations acs.org. The study of polymorphism and phase transitions is critical for understanding material stability and controlling their properties for specific applications nih.govarizona.edu.
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods are indispensable tools for investigating the electronic structure, bonding, and reaction mechanisms of this compound compounds, providing insights that complement experimental observations.
Electronic Structure and Bonding Analysis via Quantum Mechanics
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are extensively used to probe the electronic structure and bonding characteristics of diamine phosphates nih.govnih.govmdpi.comresearchgate.netrsc.orgfrontiersin.org. These methods allow for the detailed analysis of charge distribution, molecular orbital energies, and the nature of chemical bonds, including the crucial hydrogen bonding interactions nih.govmdpi.comrsc.org. For example, DFT calculations have been employed to study the binding affinity of protonated diamines to DNA, revealing the significant role of hydrogen bonding in these interactions nih.gov. Furthermore, computational studies can elucidate the electronic properties of phosphate groups, such as their ability to act as hydrogen bond acceptors, even involving the phosphorus atom itself in some cases rsc.orgacs.orgresearchgate.net. Such analyses help in understanding the fundamental interactions that govern the stability and reactivity of these compounds nih.govmdpi.comrsc.org.
Reaction Pathway Modeling and Mechanistic Prediction
Computational chemistry provides powerful means to model reaction pathways and predict mechanisms relevant to this compound chemistry. This is particularly useful in understanding catalytic processes or the formation of these compounds researchgate.netrsc.orgrsc.orgnih.gov. For instance, DFT calculations have been used to investigate the mechanism of transamination reactions involving pyridoxal-5'-phosphate (PLP), where phosphate groups play an active role in proton transfer and stabilizing intermediates researchgate.netrsc.orgrsc.org. These studies can reveal the step-by-step transformations, transition states, and energy barriers involved in chemical reactions, offering detailed mechanistic insights that are often difficult to obtain experimentally researchgate.netrsc.orgnih.gov. For example, in the context of enzyme mechanisms, computational models can trace proton transfers facilitated by phosphate groups and water molecules, highlighting the cooperative effects in catalytic cycles researchgate.netrsc.orgnih.gov.
Intermolecular Interactions and Spectroscopic Property Simulation
Research into this compound compounds frequently investigates their intermolecular interactions, which are critical for understanding their solid-state structures and properties. Hydrogen bonding is a predominant force, often observed between the amine groups of the diamine cation and the phosphate anion, as well as between phosphate species themselves. For instance, in octane-1,8-diammonium bis(dihydrogenmonophosphate), strong hydrogen bonds link the dihydrogen monophosphate anions into layers, which are further connected to the organic diamine cations through (N)-H···O hydrogen bonds, forming an intricate three-dimensional network scirp.org. These interactions significantly influence spectroscopic properties. Infrared (IR) spectroscopy is commonly employed to identify characteristic functional groups and to observe shifts in vibrational frequencies indicative of hydrogen bonding. For example, changes in O-H and N-H stretching frequencies can be directly correlated with the strength and type of hydrogen bonds present scirp.orgbohrium.comsciencescholar.us.
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, play a vital role in simulating these interactions and predicting spectroscopic properties. These simulations can model hydrogen bond networks, calculate interaction energies, and predict vibrational spectra, often in good agreement with experimental data core.ac.ukcomu.edu.trresearchgate.netacs.orgacs.org. For example, MD simulations can reveal the probability of forming hydrogen bonds between different species in solution, which aligns with observations from Sum Frequency Generation (SFG) spectroscopy aip.org. Similarly, quantum chemical calculations can be used to simulate molecular geometries, bond lengths, and angles, providing insights into the electronic structure and potential intermolecular forces comu.edu.tracs.org. These computational approaches are crucial for understanding structure-property relationships, such as how the arrangement of molecules in a crystal lattice affects properties like proton conductivity acs.org.
Prediction of Catalytic Potentials and Reactive Sites
The prediction of catalytic potentials and the identification of reactive sites in this compound compounds are areas of active research, often leveraging computational chemistry and experimental screening. While direct catalytic applications of simple diamine phosphates are less documented in the provided snippets, related phosphate compounds and amine-containing structures are known to exhibit catalytic activity. For instance, modified diammonium phosphates have been investigated as heterogeneous catalysts for organic transformations, such as the synthesis of dihydropyrimidin-2(1H)-ones researchgate.net. In such cases, the active sites are often associated with the Lewis acidic nature of the metal phosphate or the basicity of the amine functionalities.
Computational studies can predict catalytic activity by analyzing electronic structures, frontier molecular orbitals, and charge distributions to identify potential active sites. For example, DFT calculations can help in understanding the electronic properties that might confer catalytic ability, such as the electron density around specific atoms or functional groups comu.edu.trresearchgate.net. While specific examples of diamine phosphates as organocatalysts are not detailed in the provided search results, the general principles of identifying acidic or basic centers, or sites capable of stabilizing transition states, are applicable. The presence of amine groups, coupled with the phosphate moiety, suggests potential roles in acid-base catalysis or as ligands in metal-catalyzed reactions.
Reaction Kinetics and Mechanistic Studies
This section focuses on the temporal aspects and step-by-step pathways of chemical processes involving this compound compounds.
Dissolution Kinetics of this compound Species
The kinetics of dissolution for this compound species are influenced by factors such as solvent properties, temperature, and the specific chemical structure of the diamine and phosphate components. While explicit studies detailing dissolution kinetics are not extensively covered in the provided snippets, general principles of salt dissolution apply. The rate of dissolution is typically governed by mass transfer and surface reaction mechanisms. Factors like crystal lattice energy, solvation energy, and the presence of specific functional groups that can participate in hydrogen bonding with the solvent play a significant role. For example, the solubility and dissolution rate of ionic compounds are often enhanced in polar solvents that can effectively solvate the cations and anions.
Chemical Reaction Control and Rate Equation Derivations
Controlling chemical reactions involving diamine phosphates and deriving rate equations are fundamental aspects of chemical kinetics. While specific rate equations for diamine phosphates are not detailed in the provided search results, the general approach involves monitoring reactant concentrations over time to determine the reaction order with respect to each species and to derive a rate law. For instance, in the context of catalytic reactions, the rate equation might include terms for the concentration of the this compound catalyst, substrate concentrations, and potentially terms related to product inhibition or catalyst deactivation.
The derivation of rate equations is essential for understanding reaction mechanisms and optimizing reaction conditions. This often involves experimental kinetic studies where reaction rates are measured under varying concentrations and temperatures. Computational studies, such as transition state theory, can also be employed to predict activation energies and rate constants, aiding in the development of accurate rate equations.
Hydrolysis and Thermal Decomposition Kinetics
The kinetics of hydrolysis and thermal decomposition are crucial for understanding the stability and degradation pathways of this compound compounds. Hydrolysis typically involves the reaction with water, leading to the cleavage of P-O or P-N bonds, depending on the specific structure. Thermal decomposition involves breakdown at elevated temperatures, often through complex pathways leading to smaller molecules.
Research on related phosphate compounds, such as phosphate diesters, indicates that intermolecular hydrogen bonding can stabilize molecular structures ias.ac.in. For diammonium hydrogen phosphate, thermal analysis (DTA and TGA) can reveal decomposition temperatures and associated weight losses, indicating the stages of thermal breakdown scirp.org. Studies on other phosphate salts have shown that hydrogen bonding networks play a significant role in their thermal stability acs.org. Kinetic parameters, such as rate constants and activation energies for hydrolysis and decomposition, can be determined through experimental monitoring of the degradation process over time at different temperatures. These studies are vital for predicting the shelf-life and operational stability of these compounds in various applications.
Compound List
Octane-1,8-diammonium bis(dihydrogenmonophosphate)
Diammonium hydrogen phosphate
Dopamine
Tyramine
Octaaminotetraphenylene (OATP)
Ethylenediamine
Hexamethylenediamine
Putrescine
Pyridoxal-5'-phosphate
1,1'-binaphthalene-2,2'-diyl phosphate (BNPPA)
Isonicotin-1-ium amide
Isonicotin-1-ium acid
Guanidinium
Copper(II) complexes
Nickel(II) complexes
Ruthenium(II) complexes
N-(1-Naphthylethylenediamine dihydrochloride) naphthalen-1-amine
Choline dihydrogen phosphate
Triethylene glycol (TEG)
1,2-diaminopropane (B80664) (DAP)
N-dodecyl-1,3-propanediamine (DPDA)
Phosphoric acid
Nitrobenzofurazans (NBDs)
Applications and Environmental Research of Diamine Phosphate Compounds
Catalysis and Organic Transformations
The catalytic prowess of diamine phosphate (B84403) compounds is multifaceted, ranging from acting as acid-base catalysts to facilitating complex asymmetric syntheses.
Phosphate groups, and by extension, diamine phosphates, can function as bifunctional catalysts, exhibiting both Brønsted acidic and basic properties. This dual nature allows them to activate multiple reactants simultaneously or sequentially within a catalytic cycle. For instance, in enzymatic systems, phosphate groups are known to participate in general acid-base catalysis by abstracting or donating protons, thereby facilitating reactions such as the dehydration of amino acids nih.govnih.govwou.edu. In organic synthesis, chiral phosphoric acids (PAs), which can be viewed as related structures, are recognized for their ability to act as bifunctional catalysts. They can protonate substrates (Brønsted acid) while simultaneously activating nucleophiles through hydrogen bonding (Brønsted base or Lewis base interaction) libretexts.org. While specific examples of "diamine phosphate" acting solely as a simple acid-base catalyst are less detailed in the provided literature, the underlying principle of phosphate groups facilitating proton transfer is well-established, suggesting potential for this compound structures in similar roles.
Phosphate-derived materials have been successfully employed as heterogeneous catalysts in various organic syntheses. Natural phosphate (NP) and synthetic fluorapatite (B74983) phosphate (SFAP) have demonstrated efficacy in catalyzing the condensation of 1,2-diamines with 1,2-dicarbonyl compounds to yield quinoxalines. NP, a heterogeneous basic catalyst, provided high yields (92–99%) in very short reaction times (1–45 minutes), outperforming SFAP which yielded 87–97% in 60–120 minutes mdpi.com. Diammonium hydrogen phosphate (DAHP) has also been utilized as a neutral and efficient heterogeneous catalyst for the synthesis of xanthene derivatives, offering good yields and reusability researchgate.netresearchgate.net. Diammonium phosphate (DAP) has been reported as a catalyst for the synthesis of quinoxaline (B1680401) derivatives, achieving yields of 85–91% in just 10 minutes mdpi.com. Other phosphate-based heterogeneous catalysts, such as Ni-added strontium phosphate, have also been investigated wiley-vch.de.
Table 1: Phosphate-Derived Heterogeneous Catalysts in Organic Synthesis
| Catalyst | Reaction Type | Substrates | Conditions | Yields (%) | Reaction Time | References |
| Natural Phosphate (NP) | Condensation of 1,2-diamines with 1,2-dicarbonyls | 1,2-Diketones and 1,2-diamines | Methanol, room temperature | 92–99 | 1–45 min | mdpi.com |
| Synthetic Fluorapatite | Condensation of 1,2-diamines with 1,2-dicarbonyls | 1,2-Diketones and 1,2-diamines | Methanol, room temperature | 87–97 | 60–120 min | mdpi.com |
| Diammonium Hydrogen Phosphate | Synthesis of xanthene derivatives | Aldehydes and cyclohexane-1,3-diones | Aqueous media, room temperature | Good | Short | researchgate.netresearchgate.net |
| Diammonium Phosphate (DAP) | Synthesis of quinoxaline derivatives | o-Phenylenediamine and α-diketones | Acetonitrile, room temperature | 85–91 | 10 min | mdpi.com |
| Ni-added Strontium Phosphate | Synthesis of trisubstituted pyridine (B92270) derivatives | Aldehydes, acetophenones, ammonium (B1175870) acetate | Ethanol (B145695)/water (4/1), 0.4 mol% catalyst | 82–94 | Not specified | researchgate.netwiley-vch.de |
Chiral phosphoric acids (PAs) and related phosphate derivatives have gained significant traction as organocatalysts for a wide array of asymmetric transformations. These catalysts often exhibit bifunctional activation modes, utilizing both their acidic hydroxyl group and the phosphate oxygens to control stereochemistry libretexts.orgresearchgate.net. For instance, chiral phosphoric acids have been effectively used in the asymmetric synthesis of α-aminophosphonates via hydrophosphorylation of imines libretexts.orgmdpi.com. They also play a crucial role in the asymmetric synthesis of 1,2-diamines through reactions like the ring-opening of aziridines rsc.org. Furthermore, chiral phosphoric acids catalyze enantioselective para-aminations of anilines and phenols, leading to chiral biaryl diamines and amino alcohols with high enantiomeric excesses (ee) and enabling kinetic resolutions nih.gov. Other applications include asymmetric transfer hydrogenation of imino esters and amides, and Michael reactions researchgate.net. The design of chiral catalysts incorporating diamine structures or leading to diamine products highlights the synergy between amine and phosphate functionalities in achieving high stereoselectivity.
Table 2: Chiral Phosphate Catalysis in Asymmetric Synthesis
| Catalyst Type | Reaction Type | Target Products | Typical Enantioselectivity (ee) | References |
| Chiral Phosphoric Acids (PAs) | Hydrophosphorylation of imines | α-Aminophosphonates | Good to High | libretexts.orgmdpi.com |
| Chiral Phosphoric Acids (PAs) | Asymmetric synthesis of 1,2-diamines (e.g., aziridine (B145994) ring-opening) | Chiral 1,2-diamines | Good | rsc.org |
| Chiral Phosphoric Acids (PAs) | Para-amination of anilines/phenols | Chiral biaryl diamines, amino alcohols | Up to 98% | nih.gov |
| Chiral Phosphoric Acids (PAs) | Asymmetric transfer hydrogenation of α-imino esters and amides | α-Amino esters and derivatives | Up to 98% | researchgate.net |
| Chiral Phosphoric Acids (PAs) | Michael reaction of malonates to nitroolefins | Michael adducts | Up to 93% | researchgate.net |
| 1,3-Diamine-derived catalysts | Asymmetric Mannich reactions of ketones | Mannich products (e.g., β-amino acid esters) | High | acs.orgresearchgate.net |
| Chiral BINOL-derived phosphates | Asymmetric Zn-catalyzed hydrosilylation of ketones | Corresponding alcohols | Up to 34% | academie-sciences.fr |
The design of effective catalysts, including those based on this compound structures, relies on understanding the relationship between their molecular architecture and catalytic performance. For chiral phosphoric acids, substituents at the 3,3'-positions of the BINOL backbone critically influence stereoinduction by modulating the catalyst's structural and electronic properties libretexts.orgresearchgate.net. In the case of amine-based catalysts, such as 1,3-diamine derivatives, the relative positioning of amine groups (e.g., trans on a cyclohexane (B81311) ring) and the potential for intramolecular hydrogen bonding between primary and tertiary amine groups are key design elements. These structural features tune the catalytic functions of the amine groups, influencing their cooperative action and the space available for substrate interaction, thereby impacting activity and selectivity acs.orgresearchgate.net. For heterogeneous catalysts, factors like surface area, the nature of active sites (e.g., presence of SiO2 and Fe2O3 in natural phosphate), and the stability of the material are crucial for performance and recyclability mdpi.com. The precise adjustment of steric and electronic features in immobilized catalysts, through linker selection and support characteristics, is also vital for establishing structure-performance relationships and optimizing activity, stability, and selectivity researchgate.net.
Chiral this compound Catalysis in Asymmetric Synthesis
Advanced Materials Science and Engineering
This compound compounds and related structures are integral to the design of functional organic-inorganic hybrid materials, which combine the desirable properties of both organic and inorganic components.
Organic-inorganic hybrid materials are engineered by integrating organic and inorganic building blocks, often through covalent bonding, ionic interactions, or encapsulation, to achieve synergistic properties not found in the individual components acs.org. Phosphates and amines (including diamines) are common constituents in the design of these materials. For example, inorganic-organic hybrid compounds in the copper vanadium phosphate family have been synthesized using diamine ligands such as 4,4'-bipyridine (B149096), 1,10-phenanthroline (B135089), and 2,2'-bipyridine (B1663995), under hydrothermal conditions capes.gov.br. These materials exhibit diverse structural frameworks, including 1D chains and 3D networks, demonstrating how the choice of organic diamine ligand influences the resulting hybrid structure. Organic-phosphate hybrids have also been developed for applications such as colorful persistent luminescence acs.org. Furthermore, research into lead-free halide hybrid materials has explored tin halide single crystals incorporating organic amines with sulfhydryl and hydroxyl groups, with some exhibiting photoluminescence nih.gov. The design of these hybrid materials involves careful selection of organic and inorganic precursors, control over synthesis conditions (e.g., hydrothermal methods), and understanding the interactions between the different components to tailor properties like porosity, thermal stability, and optical characteristics capes.gov.brresearchgate.net.
Table 3: Diamine Ligands in Inorganic-Organic Hybrid Phosphate Materials
| Hybrid Material Composition | Organic Ligand (Diamine) | Inorganic Component | Synthesis Conditions | Structural Features | References |
| CuL(VO2)(PO4) | 4,4'-bipyridine | Copper Vanadium Phosphate | Hydrothermal synthesis, 160 °C, 120 h | 3D framework with 1D chains and 4-membered rings | capes.gov.br |
| CuL(VO2)(PO4) | 1,10-phenanthroline | Copper Vanadium Phosphate | Hydrothermal synthesis, 160 °C, 120 h | 1D structures with 4-membered rings and infinite chains | capes.gov.br |
| CuL(VO2)(PO4) | 2,2'-bipyridine | Copper Vanadium Phosphate | Hydrothermal synthesis, 160 °C, 120 h | 1D structures with 4-membered rings and infinite chains | capes.gov.br |
Compound List:
this compound
Natural phosphate (NP)
Synthetic fluorapatite phosphate (SFAP)
Diammonium hydrogen phosphate (DAHP)
Diammonium phosphate (DAP)
Ni-added strontium phosphate
Chiral phosphoric acids (PAs)
Chiral BINOL-derived phosphates
1,3-Diamine-derived catalysts
Copper Vanadium Phosphate
4,4'-bipyridine
1,10-phenanthroline
2,2'-bipyridine
Tin halide hybrid single crystals
Analytical Chemistry Methodologies
Sensor Development and Molecular Recognition Studies
While not as extensively documented as its agricultural uses, this compound's chemical structure and ionic properties suggest potential applications in sensor development, particularly in molecular recognition studies. The compound's ability to interact with specific ions or molecules through electrostatic forces or hydrogen bonding could be harnessed for the creation of selective sensing materials. Research in this area would likely focus on incorporating this compound into sensor platforms, such as electrochemical sensors or optical sensors, to detect target analytes. The precise mechanisms of molecular recognition would depend on the specific functional groups of the this compound and the nature of the analyte, potentially involving complexation or specific binding events that lead to a measurable signal change. Further investigation is needed to fully elucidate its capabilities in this domain.
Environmental Research and Remediation Strategies
The widespread use of this compound, particularly as diammonium phosphate (DAP) in agriculture, necessitates a thorough understanding of its environmental behavior. Research efforts are focused on its fate, transport, interactions with soil components, and its potential for use in environmental remediation.
Environmental Fate and Transport Mechanisms
This compound, especially in its common form as diammonium phosphate (DAP), is highly soluble in water murphyandson.co.ukatamanchemicals.comcropnutrition.com. This high solubility facilitates its rapid dissolution in soil, releasing plant-available phosphate and ammonium ions atamanchemicals.comcropnutrition.com. DAP is described as being "readily soluble in water" and "highly soluble" atamanchemicals.comgoldenefertilizer.com. Once dissolved, the phosphate component exhibits low mobility in soil, tending to bind quickly with soil minerals, forming other compounds that slowly release soluble phosphorus for plant use herts.ac.uk. It is unlikely to leach through soil except under high rainfall in very sandy soils researchgate.net. The primary loss mechanism for phosphorus from soil is erosion, where soil particles holding the phosphorus are transported away researchgate.net.
The ammonium ions, however, can be converted to nitrate (B79036) by soil bacteria, a process that can lead to soil acidification over time, particularly in already acidic soils researchgate.net. While DAP is biodegradable, it has a negligible ecotoxicity and no bioaccumulation potential murphyandson.co.uk.
Material and Energy Flow Analysis in Production Systems
Life Cycle Assessment (LCA) studies have been applied to the production of diammonium phosphate (DAP) fertilizer to evaluate its environmental performance researchgate.netresearchgate.net. These studies quantify environmental emissions, material, and energy usage throughout the production process. DAP is manufactured by reacting phosphoric acid (derived from phosphate rock) with ammonia (B1221849) cropnutrition.comagropolychim.bgatamankimya.com. The production process involves reacting ammonia with phosphoric acid, typically in a controlled reaction where a hot slurry is cooled, granulated, and sieved cropnutrition.comgoogle.com. The inputs required to produce one ton of DAP fertilizer include approximately 1.5 to 2 tons of phosphate rock, 0.4 tons of sulfur, and 0.2 tons of ammonia cropnutrition.com.
LCA studies have identified that DAP production significantly impacts categories such as respiratory inorganics and terrestrial acid/nitrification researchgate.netresearchgate.net. The manufacturing process is energy-intensive, particularly during acidulation and granulation, contributing to greenhouse gas emissions and raising sustainability concerns lanemachinery.com. Improving energy efficiency through advanced heat recovery systems and optimized process controls is considered crucial for reducing production costs and the environmental footprint lanemachinery.com.
Interactions with Mineral Surfaces and Leaching Processes
Phosphate ions from this compound compounds interact significantly with soil minerals. These interactions are crucial for retaining phosphorus in the soil and influencing its availability to plants ballance.co.nzosf.iomdpi.com. Soil particles, particularly iron and aluminum oxides and alumino-silicates, possess positively charged sites that can adsorb the negatively charged phosphate ions through electrostatic and chemical interactions ballance.co.nzmdpi.com. This adsorption is generally reversible, releasing phosphate as soil solution concentrations decrease, for instance, due to plant uptake ballance.co.nz.
The pH of the soil plays a critical role in these interactions. At lower pH values (acidic conditions), more positive charges are present on soil colloids, leading to greater phosphate adsorption ballance.co.nzmdpi.com. Conversely, higher pH can reduce adsorption, though some calcareous soils show increased adsorption at high pH due to hydroxyapatite (B223615) precipitation mdpi.com. Phosphate can also react with minerals to form insoluble compounds, such as iron and aluminum phosphates in acidic soils or calcium phosphates in alkaline soils ballance.co.nz. The adsorption capacity of soils for phosphate can range from 0.193 to 0.217 mg/g mdpi.com. While phosphate itself has low mobility, it is primarily lost from soil through erosion when soil particles are carried away researchgate.net.
Remediation Potentials in Contaminated Systems
While this compound is primarily used as a fertilizer, its components, particularly phosphate, are relevant in the context of wastewater remediation. Research into removing excess phosphate from wastewater is ongoing, with a focus on developing effective sorbent materials psu.edumdpi.comiwaponline.com. For instance, polymeric hydrogels and chitosan-based composites have shown significant capacity for binding phosphate anions from wastewater effluents, reducing phosphate concentrations to very low levels psu.edumdpi.com. These materials can often be regenerated for reuse, offering a sustainable approach to nutrient recovery mdpi.com.
In some specific contexts, this compound (DAP) has been investigated for its role in immobilizing heavy metals in contaminated soils. For example, in studies involving microbial-induced carbonate precipitation (MICP), DAP application influenced the immobilization of cadmium. The results indicated that while MICP treatment could immobilize exchangeable cadmium, the addition of DAP affected the mobilization of other forms of cadmium, with outcomes depending on the phosphate-to-calcium molar ratios nih.gov.
Biochemical and Bio Inspired Research Involving Diamine Phosphate
Prebiotic Chemical Evolution
Research into the origins of life on Earth often examines the chemical conditions and reactions that could have led to the formation of essential biomolecules. Phosphorylated compounds played a crucial role in this process, and diamine phosphates, as salts or conjugates of amines and phosphates, could have been relevant in this environment.
Phosphorylating Agent Role in Prebiotic Molecule Synthesis
In prebiotic chemistry, the introduction of phosphate (B84403) groups onto organic molecules (phosphorylation) was a critical step for creating energy-rich compounds and activating molecules for further reactions, such as the formation of nucleotides, the building blocks of RNA and DNA. While specific studies on "diamine phosphate" as a primary phosphorylating agent are scarce, related phosphate compounds, such as polyphosphates or simpler phosphate salts, are known to have facilitated such transformations. The amine groups in a this compound could potentially influence the solubility, reactivity, or binding of the phosphate moiety, thereby modulating its efficacy as a phosphorylating agent under early Earth conditions. Research into various phosphate sources, including mineral phosphates and condensed phosphates, has demonstrated their capacity to phosphorylate simple organic molecules like nucleobases and sugars in simulated prebiotic environments.
Aqueous Medium Reactivity and Biomolecule Formation
The primordial Earth's oceans and aqueous environments were the crucible for early life. The behavior of chemical species in water dictates the feasibility of complex molecule formation. Diamine phosphates, being ionic compounds, would exhibit varying degrees of solubility and reactivity in aqueous solutions. The presence of both amine and phosphate functionalities suggests potential for interactions with other prebiotic molecules, such as aldehydes, amino acids, and nucleotides. Studies on the hydrothermal vent hypothesis, for instance, highlight how mineral surfaces and dissolved ions in water can catalyze the formation of peptides and nucleotides. If diamine phosphates were present, their amphiphilic nature (due to the amine groups) might have facilitated the self-assembly of molecules or their concentration on surfaces, promoting reactions that led to the formation of more complex biomolecules.
Geochemical Provenance and Early Earth Availability Studies
Understanding the geological sources and availability of key chemical precursors is vital for reconstructing prebiotic pathways. Phosphates were likely abundant on early Earth, derived from weathering of phosphate-bearing minerals like apatite. The amines, essential components of proteins and nucleic acids, could have originated from volcanic outgassing, meteoritic delivery, or abiogenic synthesis. The formation of diamine phosphates would depend on the co-availability of specific diamines and phosphoric acid or its derivatives in geological settings. Studies investigating the mineralogy and geochemistry of early Earth environments, such as hydrothermal systems or volcanic lakes, are crucial for assessing the potential presence and concentration of such compounds. For example, the interaction of volcanic gases rich in ammonia (B1221849) or amines with phosphate-rich waters could have led to the formation of various amine phosphates.
Enzymatic Mechanisms and Co-factor Function
Enzymes, the biological catalysts essential for all life processes, often utilize phosphate groups or amine functionalities in their active sites to bind substrates, stabilize transition states, or facilitate catalytic mechanisms.
Role of Phosphate Groups in Enzyme Active Sites
Phosphate groups are ubiquitous in enzyme catalysis and regulation. They are key components of coenzymes like ATP, NADH, and FADH2, which carry chemical energy and reducing equivalents. In enzyme active sites, phosphate moieties can act as hydrogen bond donors or acceptors, participate in electrostatic interactions, or form covalent intermediates. For instance, in kinases, the phosphate group of ATP is transferred to a substrate, a reaction often facilitated by magnesium ions coordinating with the phosphate oxygens. While this compound itself might not be a common co-factor, the principles of how phosphate groups interact within an enzyme's active site are relevant. The specific arrangement of phosphate and amine groups in a molecule like this compound could, in theory, mimic certain interactions or provide a scaffold for binding to enzyme targets.
Kinetics and Thermodynamics of Enzyme-Catalyzed Reactions
The efficiency of enzyme-catalyzed reactions is described by kinetic and thermodynamic parameters. These include reaction rates (kcat), substrate binding affinities (Km), and activation energies. If this compound were involved in an enzymatic reaction, either as a substrate, product, or modulator, its chemical properties would influence these parameters. For example, the pKa values of the amine groups and the phosphate group would affect the ionization state of the molecule at physiological pH, which in turn influences its interaction with the enzyme and the reaction's thermodynamics. Studies involving phosphate transfer reactions, or enzymes that bind phosphorylated substrates, provide insights into how such molecules behave.
Enzyme Activity Modulation by Diamine Phosphates
Diamine phosphates, as a class of compounds, can influence enzyme activity through various mechanisms, including direct binding, allosteric regulation, or by affecting the cellular environment. While specific studies focusing solely on "this compound" as a direct enzyme modulator are not extensively detailed in the provided search results, related compounds and general principles offer insight. Pyridoxal (B1214274) 5'-phosphate (PLP), a derivative of vitamin B6, is a crucial cofactor for numerous enzymes involved in amino acid metabolism, including decarboxylases frontiersin.orgresearchgate.net. PLP's aldehyde and phosphate groups are essential for forming Schiff bases with amino groups of substrates and active site lysine (B10760008) residues, facilitating catalysis frontiersin.orgnih.gov. The phosphate group of PLP is critical for its interaction with substrates and its orientation within the active site, significantly impacting enzyme activity frontiersin.org. For instance, replacing PLP with pyridoxal in serine palmitoyltransferase lowered enzyme activity by over tenfold, highlighting the phosphate group's importance frontiersin.org.
In the context of diamine oxidase (DAO) and monoamine oxidase (MAO) activity, research on atopic eczema patients indicated that DAO had nearly normal cofactor levels, including pyridoxal phosphate and Cu2+, while MAO-B had lowered cofactor levels (FAD and Fe2+) researchgate.net. This suggests that while diamine phosphates themselves might not be direct modulators in all cases, related phosphorylated compounds like PLP are critical for the function of enzymes that metabolize diamines. The modulation of enzyme activity by diamine phosphates can also be indirect, for example, by influencing the cellular redox balance or the availability of other essential cofactors asm.org.
Cofactor-Dependent Metabolic Pathway Investigations
Diamine metabolism is intrinsically linked to cofactor availability, particularly NAD(P)H, which is essential for various reductive biosynthetic steps. The pentose (B10789219) phosphate pathway (PPP) is a primary source of NADPH in microorganisms, and engineering this pathway is a common strategy to enhance diamine production asm.orgmdpi.com. For example, increasing flux through the PPP by knocking out genes like pfkA (phosphofructokinase) can boost the NADPH pool, providing the necessary reducing power for diamine synthesis asm.orgnih.govresearchgate.net. Similarly, adjusting the balance of reducing power by deleting NADP+-dependent glucose dehydrogenase genes has been shown to improve putrescine synthesis asm.org.
The investigation of cofactor-dependent metabolic pathways also extends to the role of PLP in diamine biosynthesis. For instance, lysine decarboxylase, an enzyme critical for cadaverine (B124047) production, is PLP-dependent researchgate.netrsc.org. Efficient cadaverine production at an industrial scale relies on engineering strains that can efficiently generate pyridoxal phosphate (PLP) for these decarboxylase enzymes rsc.org. Furthermore, PLP-dependent aminotransferases are involved in the biosynthesis of compounds like aminomethylphosphonate (B1262766) (AMP), which can be a precursor for glyphosate (B1671968) synthesis nih.gov.
The NAD+/NADH balance is another critical cofactor aspect. In fermentation processes, NADH generated during glycolysis must be re-oxidized to NAD+ to sustain metabolic flux ucla.eduresearchgate.netlibretexts.org. Fermentation pathways often involve reducing intermediates with NADH to regenerate NAD+, thereby allowing glycolysis to continue ucla.edulibretexts.org. For example, in the mixed-acid fermentation pathway, NADH is used to reduce intermediates, producing end products like lactate (B86563) and ethanol (B145695) ucla.eduresearchgate.net. The efficient regeneration of NADPH is highlighted as a limiting factor for productivity in biotransformation processes, and metabolic engineering strategies focus on optimizing NADPH supply, often through pathways like the PPP mdpi.com.
Biosynthesis and Metabolic Engineering
The biological production of diamines is a significant area of research, driven by the demand for sustainable alternatives to petroleum-based chemicals. This section explores the microbial pathways for diamine production and the engineering strategies employed to enhance their biosynthesis.
Microbial Production Pathways of Diamines
Microbial biosynthesis of diamines, such as 1,3-diaminopropane (B46017) (1,3-DAP), putrescine (1,4-diaminobutane), and 1,5-diaminopentane (cadaverine), is primarily achieved through engineered strains of Escherichia coli and Corynebacterium glutamicum researchgate.netasm.org. These pathways often originate from amino acid precursors like l-glutamate, l-aspartate, or pyruvate (B1213749) asm.orgnih.gov.
Two main pathways for diamine synthesis are recognized: the C4 and C5 pathways, based on the carbon skeleton source asm.orgnih.gov. For instance, 1,3-diaminopropane can be synthesized via a C4 pathway from oxaloacetate or a C5 pathway from α-ketoglutarate nih.gov. Putrescine synthesis in E. coli also utilizes a C5 pathway derived from α-ketoglutarate asm.orgnih.gov.
Specific examples include the production of putrescine from ornithine via ornithine decarboxylase, an enzyme requiring pyridoxal phosphate (PLP) as a cofactor researchgate.netasm.orgrsc.org. Cadaverine is synthesized from lysine through lysine decarboxylase, also a PLP-dependent enzyme researchgate.netrsc.org. The biosynthesis of 1,6-diaminohexane and other long-chain diamines is also an active area of research, often requiring improvements through metabolic and enzyme engineering asm.org.
The efficiency of these pathways is influenced by precursor availability and cofactor balance. For example, overexpressing genes involved in precursor synthesis, such as aspC for l-aspartate, can enhance diamine production asm.org. Similarly, ensuring adequate NADPH supply, primarily from the pentose phosphate pathway, is crucial for reductive steps in diamine biosynthesis asm.orgmdpi.com.
Genetic and Metabolic Engineering for Enhanced Biosynthesis
Metabolic engineering plays a pivotal role in optimizing microbial cell factories for diamine production. Strategies include gene overexpression, gene deletion, and cofactor engineering to improve yields, titers, and productivities researchgate.netasm.orgmdpi.comresearchgate.netnih.govresearchgate.net.
For example, in C. glutamicum, metabolic engineering efforts to produce putrescine involved reducing 2-oxoglutarate dehydrogenase activity, enhancing glycolysis and anaplerosis, and preventing by-product formation, leading to a significant increase in putrescine titer nih.gov. Similarly, for 1,3-diaminopropane production in E. coli, strategies included deleting pfkA and overexpressing genes for key enzymes in the C4 pathway, achieving titers of 13 g/L through fed-batch fermentation researchgate.net.
Stoichiometric and Energetic Analyses of Biosynthetic Routes
Stoichiometric and energetic analyses are fundamental to understanding and optimizing metabolic pathways for diamine production. These analyses help in determining theoretical yields, identifying bottlenecks, and guiding metabolic engineering strategies.
Q & A
Q. What experimental designs are optimal for assessing this compound’s role in histamine metabolism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
